Cérébroside C

Vue d'ensemble

Description

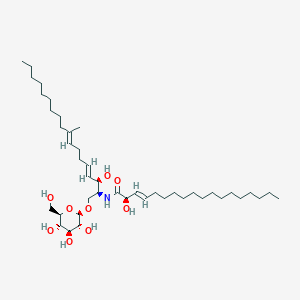

Cerebroside C is a type of glycosphingolipid, a class of lipids that play crucial roles in cellular processes. It consists of a ceramide backbone linked to a single sugar residue, typically galactose. Cerebroside C is predominantly found in the nervous system, particularly in the myelin sheath of neurons, where it contributes to the stability and function of cell membranes .

Applications De Recherche Scientifique

Cerebroside C has numerous applications in scientific research:

Chemistry: Used as a model compound to study the structure and function of glycosphingolipids.

Biology: Investigated for its role in cell membrane stability and signal transduction processes.

Industry: Utilized in the development of lipid-based drug delivery systems and cosmetic formulations.

Mécanisme D'action

Cerebroside C exerts its effects by integrating into the lipid bilayer of cell membranes, contributing to membrane stability and fluidity. It interacts with other membrane components, such as proteins and lipids, to modulate cellular processes. The sugar residue of Cerebroside C can participate in cell signaling pathways, influencing cell growth, differentiation, and apoptosis .

Similar Compounds:

Glucosylceramide: Similar to Cerebroside C but contains glucose instead of galactose.

Galactosylceramide: Another glycosphingolipid with a galactose residue, primarily found in the myelin sheath of neurons.

Sulfatides: Sulfated derivatives of cerebrosides, found in the myelin sheath and involved in cell signaling.

Uniqueness of Cerebroside C: Cerebroside C is unique due to its specific structure and function in the nervous system. Its role in myelin sheath formation and maintenance distinguishes it from other glycosphingolipids. Additionally, its ability to modulate lipid composition and reduce lipid peroxidation under stress conditions highlights its importance in cellular protection .

Analyse Biochimique

Biochemical Properties

Cerebroside C is characterized by a sphingoid base linked to a fatty acid and a single sugar residue . The sphingoid base forms the backbone of cerebrosides and is typically sphingosine, a long-chain amino alcohol . The fatty acid is esterified to the sphingoid base and plays a crucial role in the hydrophobic characteristics of cerebrosides . The sugar residue is a key component that defines the type of cerebroside and its biological function .

Cellular Effects

Cerebroside C has been found to increase tolerance to chilling injury and alter lipid composition in wheat roots . It suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cerebroside C exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms up to eight intermolecular hydrogen bonds between the polar hydrogens of the sugar and the hydroxy and amide groups of the sphingosine base of the ceramide .

Temporal Effects in Laboratory Settings

In laboratory settings, Cerebroside C has been observed to increase chilling tolerance in seed germination and root growth of wheat seedlings over time . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cerebroside C vary with different dosages in animal models . It has been found to inhibit monocyte/macrophage infiltration into synoviocytes, attenuating synovial inflammation and preventing cartilage damage .

Metabolic Pathways

Cerebrosides are intermediates in the biosynthetic pathway of gangliosides, a subclass of glycosphingolipids containing sialic acid residues . Gangliosides play critical roles in cell signaling, cell-cell interactions, and neuronal function .

Transport and Distribution

Cerebroside C is transported and distributed within cells and tissues as part of the lipid bilayer of cell membranes . The combination of the sphingoid base and the fatty acid forms a hydrophobic tail that integrates into the lipid bilayer of cell membranes .

Subcellular Localization

Cerebroside C has a peculiar subcellular distribution . Emerging technologies for subcellular localization and distribution of glycosphingolipids by secondary ion mass spectrometry and imaging matrix-assisted laser desorption ionization time-of-flight have been described .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cerebrosides, including Cerebroside C, are synthesized from ceramide and a sugar nucleotide, such as uridine diphosphate-galactose. The glycosyltransferase enzyme facilitates the transfer of the sugar moiety to the ceramide backbone, forming Cerebroside C . The reaction typically occurs in the Golgi apparatus of cells.

Industrial Production Methods: Industrial production of Cerebroside C involves the extraction and purification from biological tissues, particularly neural tissues. The process includes homogenization of the tissue, followed by solvent extraction using chloroform-methanol mixtures. The extracted cerebrosides are then purified using chromatographic techniques such as thin-layer chromatography and high-performance liquid chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Cerebroside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using glucocerebrosidase breaks down Cerebroside C into ceramide and galactose.

Oxidation: Oxidative conditions can lead to the formation of oxidized derivatives of Cerebroside C, affecting its biological functions.

Glycosylation: Glycosyltransferase enzymes facilitate the addition of sugar residues to the ceramide backbone, forming different glycosphingolipids.

Major Products Formed:

Hydrolysis: Ceramide and galactose.

Oxidation: Oxidized cerebrosides with altered biological activity.

Glycosylation: Various glycosphingolipids with different sugar residues.

Propriétés

IUPAC Name |

(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPMXWIFLDIBGD-DDSPGNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

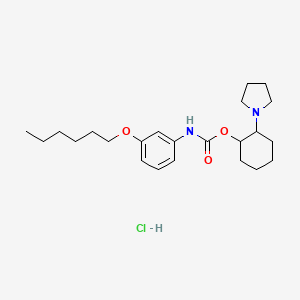

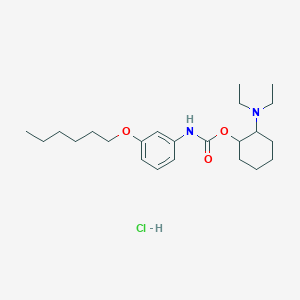

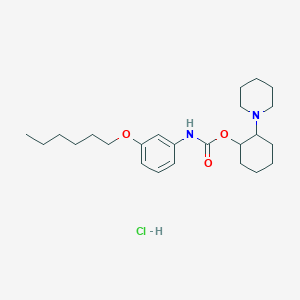

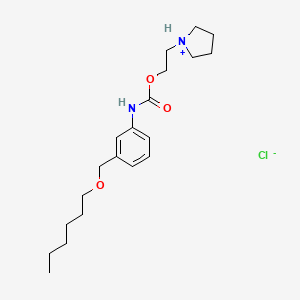

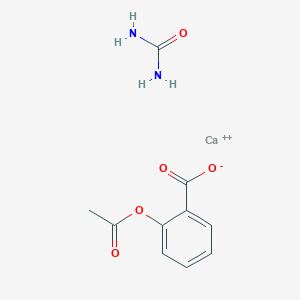

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.